molecular formula C17H18FN5 B12476254 4-(azepan-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(azepan-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12476254
M. Wt: 311.36 g/mol
InChI Key: DFHLSZNIMJRCJA-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and an azepane ring in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the fluorophenyl and azepane groups. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core. The azepane ring can be introduced through a nucleophilic substitution reaction using an appropriate azepane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Uniqueness

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

4-(azepan-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18FN5/c18-13-5-7-14(8-6-13)23-17-15(11-21-23)16(19-12-20-17)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2

InChI Key

DFHLSZNIMJRCJA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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